Ibrutinib

Catalog No.
S547902
CAS No.
936563-96-1
M.F
C25H24N6O2
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibrutinib

CAS Number

936563-96-1

Product Name

Ibrutinib

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C25H24N6O2

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1

InChI Key

XYFPWWZEPKGCCK-GOSISDBHSA-N

SMILES

Array

solubility

Practically insoluble in water
Freely soluble in dimethyl sulfoxide; soluble in methanol

Synonyms

PCI32765, PCI-32765, PCI 32765, Ibrutinib, Imbruvica

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

The exact mass of the compound Ibrutinib is 440.19607 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.003 mg/mlpractically insoluble in waterfreely soluble in dimethyl sulfoxide; soluble in methanol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ibrutinib (CAS: 936563-96-1) is a first-in-class, irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK) that forms a covalent bond with the Cys481 residue in the ATP-binding pocket. In scientific procurement, it serves as the foundational reference standard for covalent kinase inhibition, possessing a well-characterized multi-kinase engagement profile that includes BTK, ITK, TEC, and EGFR [1]. Beyond direct inhibition, its established piperidine exit vector makes it a highly validated precursor for synthesizing proteolysis-targeting chimeras (PROTACs) [2]. As a Biopharmaceutics Classification System (BCS) Class II compound with distinct polymorphic states (predominantly Form A), it is also a critical baseline material for pharmaceutical scientists developing amorphous solid dispersions and novel drug delivery systems [3].

Procuring a second-generation BTK inhibitor, such as acalabrutinib or zanubrutinib, as a direct substitute for ibrutinib fundamentally alters the experimental system. These newer analogs were explicitly engineered to eliminate off-target kinase activity, meaning they fail to inhibit interleukin-2-inducible T-cell kinase (ITK) or epidermal growth factor receptor (EGFR) at physiologically relevant concentrations[1]. Consequently, using a highly selective analog will invalidate models studying T-cell immunomodulation or off-target toxicity mechanisms [2]. Furthermore, in medicinal chemistry, substituting ibrutinib disrupts established PROTAC linker chemistry, as its specific solvent-exposed piperidine ring provides a validated exit vector that newer proprietary scaffolds lack[3]. Finally, for formulation studies, substituting the thermodynamically stable Ibrutinib Form A with crude mixtures or other analogs prevents accurate benchmarking of solubility enhancements [4].

Essential ITK Inhibition for T-Cell Immunomodulation Models

Ibrutinib provides potent dual inhibition of both BTK and ITK, which is critical for driving T-helper 1 (Th1) selective immunomodulation. In comparative kinase assays, ibrutinib demonstrates an IC50 of approximately 4.9 to 10.7 nM against ITK, achieving >90% inhibition at 1 µM concentrations [1]. In stark contrast, the second-generation inhibitor acalabrutinib exhibits minimal ITK engagement, failing to reach its IC50 at physiologically relevant concentrations (>1000 nM) [2].

Evidence DimensionITK Inhibition (IC50)
Target Compound DataIbrutinib: ~4.9 - 10.7 nM
Comparator Or BaselineAcalabrutinib: >1000 nM
Quantified Difference>100-fold greater potency against ITK
ConditionsIn vitro kinase assay and stimulated Jurkat T-cells (1 µM drug concentration)

Buyers modeling T-cell modulation or investigating multi-kinase off-target effects must procure ibrutinib, as highly selective second-generation inhibitors cannot replicate this dual-pathway suppression.

Benchmark Covalent Binding Kinetics for Kinase Assays

As a reference standard for irreversible inhibition, ibrutinib's efficacy is defined by its rate of covalent bond formation at Cys481. Kinetic profiling reveals that ibrutinib inactivates BTK with a highly efficient kinact/KI of 1.17 µM^-1 s^-1 (or 3.28 × 10^5 M^-1 s^-1 depending on specific assay conditions) [1]. This is significantly faster than acalabrutinib, which exhibits a kinact/KI of 0.04 µM^-1 s^-1 in comparable biochemical evaluations, driven by a ~10-fold slower kinact[2].

Evidence DimensionCovalent inactivation efficiency (kinact/KI)
Target Compound DataIbrutinib: 1.17 µM^-1 s^-1
Comparator Or BaselineAcalabrutinib: 0.04 µM^-1 s^-1
Quantified Difference~30-fold faster covalent inactivation rate
ConditionsRecombinant BTK biochemical kinetic assay

Ibrutinib is the mandatory positive control for assaying novel covalent warheads due to its rapid, well-documented inactivation kinetics.

Validated Precursor for Synthesizing C481S-Active PROTACs

Ibrutinib is an established warhead for constructing BTK-targeted PROTACs due to its optimal piperidine exit vector. While the parent ibrutinib molecule loses efficacy against the clinical resistance mutation C481S (due to the loss of the covalent binding site), the ibrutinib-derived PROTAC MT-802 successfully recruits the cereblon E3 ligase to degrade the mutant. MT-802 achieves a Degradation Concentration 50 (DC50) of 14.9 nM against the C481S mutant, equivalent to its potency against wild-type BTK (DC50 = 14.6 nM) [1].

Evidence DimensionTarget degradation (DC50) against C481S mutant BTK
Target Compound DataIbrutinib-derived PROTAC MT-802: DC50 = 14.9 nM
Comparator Or BaselineIbrutinib parent molecule: Fails to inhibit/degrade C481S
Quantified DifferenceRestoration of target suppression via degradation mechanism
ConditionsC481S BTK XLAs cells, 24 h incubation

Procurement of ibrutinib is essential for medicinal chemists requiring a validated, structurally optimized starting material to synthesize degraders that overcome covalent resistance.

Thermodynamic Baseline for BCS Class II Formulation Engineering

Ibrutinib is a BCS Class II compound, and its most thermodynamically stable commercial polymorph, Form A, is practically insoluble in water. Form A exhibits an aqueous solubility of just 0.013 mg/mL at pH 8.0 [1]. This extremely low baseline makes it the standard reference material for formulation scientists engineering amorphous solid dispersions (ASDs) via hot-melt extrusion or quench-cooling. When formulated into an ASD with polymers like Soluplus, supersaturation solubility can be increased by up to 70% over this crystalline Form A baseline [2].

Evidence DimensionAqueous solubility (pH 8.0)
Target Compound DataIbrutinib Polymorph Form A: 0.013 mg/mL
Comparator Or BaselineAmorphous Solid Dispersions (ASDs)
Quantified DifferenceUp to 70% increase in supersaturation solubility over Form A
ConditionsAqueous medium at pH 8.0 / Fasted state simulated intestinal fluid

Formulators must procure the exact Form A polymorph to establish accurate thermodynamic baselines when quantifying the solubility enhancements of novel drug delivery systems.

Dual BTK/ITK Immunomodulation Modeling

Because ibrutinib potently inhibits ITK (unlike acalabrutinib), it is the exact compound required for in vitro and in vivo models studying T-cell activation, Th1 skewing, and the modulation of the tumor microenvironment[1].

Targeted Protein Degrader (PROTAC) Synthesis

Utilizing ibrutinib's established piperidine exit vector allows medicinal chemists to reliably synthesize heterobifunctional degraders (like MT-802) that can bypass C481S clinical resistance mutations [2].

Covalent Kinase Assay Benchmarking

Ibrutinib serves as the indispensable positive control in biochemical kinetic assays, providing a standardized kinact/KI baseline against which novel irreversible kinase inhibitors are evaluated [3].

BCS Class II Formulation Development

Procuring thermodynamically stable Ibrutinib Form A provides the necessary crystalline baseline for pharmaceutical scientists developing amorphous solid dispersions (ASDs), lipid nanoparticles, or novel salts to overcome severe aqueous solubility limitations [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to off-white solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

440.19607403 Da

Monoisotopic Mass

440.19607403 Da

Heavy Atom Count

33

LogP

3.97
log Kow = 3.97 (est)

Appearance

white solid powder

Melting Point

149-158ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1X70OSD4VX

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (12.5%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (87.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (37.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (12.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Ibrutiinib is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Ibrutinib is indicated for the treatment of the following conditions. **Chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL)** - In the US, it is used in adult patients with or without 17p deletion. - In Europe and Canada, it is used as a single agent or combined with [rituximab], [obinutuzumab], or [venetoclax] in previously untreated CLL patients. In patients who have received at least one prior therapy, it is used as a single agent or in combination with [bendamustine] and [rituximab]. **Waldenström's macroglobulinemia** - It is used alone or with [rituximab]. - In Europe, it is approved for patients who have received at least one prior therapy or in first-line treatment for patients unsuitable for chemoimmunotherapy. **Chronic graft-versus-host disease (cGVHD)** - In the US, it is approved in patients aged one year and older after the prior failure of one or more lines of systemic therapy. - In Canada, it is approved in adults with steroid-dependent or refractory cGVHD. **Mantle cell lymphoma (MCL)** - In Europe and Canada, ibrutinib is also indicated to treat relapsed or refractory MCL in adults. **Marginal zone lymphoma (MZL)** - In Canada, it is approved for adults who require systemic therapy and have received at least one prior anti-CD20-based therapy.
FDA Label
IMBRUVICA as a single agent is indicated for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL). IMBRUVICA as a single agent or in combination with rituximab or obinutuzumab or venetoclax is indicated for the treatment of adult patients with previously untreated chronic lymphocytic leukaemia (CLL) (see section 5. 1). IMBRUVICA as a single agent or in combination with bendamustine and rituximab (BR) is indicated for the treatment of adult patients with CLL who have received at least one prior therapy. IMBRUVICA as a single agent is indicated for the treatment of adult patients with Waldenström's macroglobulinaemia (WM) who have received at least one prior therapy, or in first line treatment for patients unsuitable for chemo immunotherapy. IMBRUVICA in combination with rituximab is indicated for the treatment of adult patients with WM.
Treatment of mature B-cell neoplasms
Treatment of chronic Graft versus Host Disease (cGvHD)
Treatment of lymphoplasmacytic lymphoma
Treatment of mantle cell lymphoma

Livertox Summary

Ibrutinib is an oral inhibitor of Bruton’s tyrosine kinase that is used in the therapy of refractory chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. Ibrutinib has not been associated with serum enzyme elevations during therapy, but has been linked to rare cases of clinically apparent acute liver injury and to reactivation of hepatitis B.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Ibrutinib
US Brand Name(s): Imbruvica
FDA Approval: Yes
Ibrutinib is approved to treat: Chronic lymphocytic leukemia and small lymphocytic lymphoma in adults. It is used alone or with other drugs.
Mantle cell lymphoma in adults who have received at least one other treatment.¹
Marginal zone lymphoma. It is used in adults who have received at least one other CD20 - targeted therapy.¹
Waldenström macroglobulinemia (a type of non-Hodgkin lymphoma ) in adults.
¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that ibrutinib provides a clinical benefit in these patients. Ibrutinib is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Ibrutinib is a novel oral tyrosine kinase inhibitor that irreversibly binds and inhibits tyrosine-protein kinase BTK (Bruton tyrosine kinase). BTK has been found to be important in the function of B-cell receptor signaling and therefore in the maintenance and expansion of various B-cell malignancies including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Targeting BTK with ibrutinib has been found to be an effective strategy in treating these malignancies. Phase I clinical testing in non-Hodgkin's lymphomas and CLL showed that the drug was extremely well tolerated with no major dose-limiting toxicities and a 54% overall response rate. Subsequently, two phase Ib/II studies were performed on patients with CLL, one in relapsed/refractory CLL and one in previously untreated elderly patients with CLL. Both of these studies continued to show good tolerability of the drug and an overall response rate of about 71% with extended duration of response. Another phase II study using ibrutinib in relapsed/refractory MCL was conducted and also showed that it was well tolerated with an overall response rate of 68% and extended duration of response. Due to these results, the U.S. Food and Drug Administration granted accelerated approval for ibrutinib in November 2013 for patients with MCL who had received at least one prior therapy and in February 2014 for patients with CLL who had received at least one prior therapy. This review will discuss the preclinical pharmacology, pharmacokinetics and clinical efficacy to date of ibrutinib in the treatment of CLL and MCL.
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health(NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Ibrutinib is included in the database.
Imbruvica is indicated for the treatment of patients with mantle cell lymphoma (MCL) who have received at least one prior therapy. Accelerated approval was granted for this indication based on overall response rate. Continued approval for this indication may be contingent upon verification of clinical benefit in confirmatory trials. /Included in US product label/
Imbruvica is indicated for the treatment of patients with chronic lymphocytic leukemia (CLL) who have received at least one prior therapy. /Included in US product label/
For more Therapeutic Uses (Complete) data for IBRUTINIB (7 total), please visit the HSDB record page.

Pharmacology

In vitro studies have shown an induction of CLL cell apoptosis even in presence of prosurvival factors. It has also been reported an inhibition of CLL cell survival and proliferation as well as an impaired in cell migration and a reduction in the secretion of chemokines such as CCL3 and CCL4. The latter effect has been shown to produce regression in xenograft mouse models.[A32306] Clinical studies for relapsed/refractory CLL in phase I and II showed an approximate 71% of overall response rate.[A32308, A32309]. In the case of relapsed/refractory mantle cell lymphoma, approximately 70% of the tested patients presented a partial or complete response.[A32308, A32310]. In clinical trials for relapsed/refractory diffuse large B-cell lymphoma, a partial response was found in between 15-20% of the patients studied; while for patients with relapsed/refractory Waldenstrom's macroglobulinemia, a partial response was observed in over 75% of the patients tested. Finally, for patients with relapsed/refractory follicular lymphoma, a partial to complete response was obtained in approximately 54% of the patients.[A32308]
Ibrutinib is an orally bioavailable, small-molecule inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon oral administration, ibrutinib binds to and irreversibly inhibits BTK activity, thereby preventing both B-cell activation and B-cell-mediated signaling. This leads to an inhibition of the growth of malignant B cells that overexpress BTK. BTK, a member of the src-related BTK/Tec family of cytoplasmic tyrosine kinases, is required for B cell receptor signaling, plays a key role in B-cell maturation, and is overexpressed in a number of B-cell malignancies. The expression of BTK in tumor cells is also associated with increased proliferation and survival.

ATC Code

L01XE27
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE27 - Ibrutini

Mechanism of Action

Ibrutinib is an inhibitor of Bruton’s tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to its inhibition. The inhibition of BTK plays a role in the B-cell receptor signaling and thus, the presence of ibrutinib prevents the phosphorylation of downstream substrates such as PLC-γ.
Ibrutinib is a novel oral tyrosine kinase inhibitor that irreversibly binds and inhibits tyrosine-protein kinase BTK (Bruton tyrosine kinase). BTK has been found to be important in the function of B-cell receptor signaling and therefore in the maintenance and expansion of various B-cell malignancies including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Targeting BTK with ibrutinib has been found to be an effective strategy in treating these malignancies. Phase I clinical testing in non-Hodgkin's lymphomas and CLL showed that the drug was extremely well tolerated with no major dose-limiting toxicities and a 54% overall response rate. Subsequently, two phase Ib/II studies were performed on patients with CLL, one in relapsed/refractory CLL and one in previously untreated elderly patients with CLL. Both of these studies continued to show good tolerability of the drug and an overall response rate of about 71% with extended duration of response. Another phase II study using ibrutinib in relapsed/refractory MCL was conducted and also showed that it was well tolerated with an overall response rate of 68% and extended duration of response. Due to these results, the U.S. Food and Drug Administration granted accelerated approval for ibrutinib in November 2013 for patients with MCL who had received at least one prior therapy and in February 2014 for patients with CLL who had received at least one prior therapy. This review will discuss the preclinical pharmacology, pharmacokinetics and clinical efficacy to date of ibrutinib in the treatment of CLL and MCL.
... In this study we report for the first time that ibrutinib is cytotoxic to malignant plasma cells from patients with multiple myeloma (MM) and furthermore that treatment with ibrutinib significantly augments the cytotoxic activity of bortezomib and lenalidomide chemotherapies. We describe that the cytotoxicity of ibrutinib in MM is mediated via an inhibitory effect on the nuclear factor-(k)B (NF-(k)B) pathway. Specifically, ibrutinib blocks the phosphorylation of serine-536 of the p65 subunit of NF-(k)B, preventing its nuclear translocation, resulting in down-regulation of anti-apoptotic proteins Bcl-xL, FLIP(L) and survivin and culminating in caspase-mediated apoptosis within the malignant plasma cells....
Mantle cell lymphoma (MCL) is an aggressive B-cell malignancy that characteristically shows overexpression of cyclin-D1 due to an alteration in the t(11;14)(q13;q32) chromosomal region. Although there are some promising treatment modalities, great majority of patients with this disease remain incurable. The B-cell antigen receptor (BCR) signaling plays a crucial role in B-cell biology and lymphomagenesis. Bruton tyrosine kinase (BTK) has been identified as a key component of the BCR signaling pathway. Evidence suggests that the blockade of BTK activity by potent pharmacologic inhibitors attenuates BCR signaling and induces cell death. Notably, the expression levels and the role of BTK in MCL survival are still elusive. Here, we demonstrated a moderate to strong BTK expression in all MCL cases (n=19) compared to benign lymphoid tissues. Treatment of MCL cell lines (Mino or Jeko-1) with a potent BTK pharmacologic inhibitor, Ibrutinib, decreased phospho-BTK-Tyr(223) expression. Consistent with this observation, Ibrutinib inhibited the viability of both Mino and JeKo-1 cells in concentration- and time-dependent manners. Ibrutinib also induced a concentration-dependent apoptosis in both cell lines. Consistently, Ibrutinib treatment decreased the levels of anti-apoptotic Bcl-2, Bcl-xL, and Mcl-1 protein. These findings suggest that BTK signaling plays a critical role in MCL cell survival, and the targeting of BTK could represent a promising therapeutic modality for aggressive lymphoma.
Ibrutinib is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK). Ibrutinib forms a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity. BTK is a signaling molecule of the B-cell antigen receptor (BCR) and cytokine receptor pathways. BTK's role in signaling through the B-cell surface receptors results in activation of pathways necessary for B-cell trafficking, chemotaxis, and adhesion. Nonclinical studies show that ibrutinib inhibits malignant B-cell proliferation and survival in vivo as well as cell migration and substrate adhesion in vitro.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
Tec family
BTK [HSA:695] [KO:K07370]

Vapor Pressure

3.97X10-15 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

936563-96-1

Absorption Distribution and Excretion

Ibrutinib is rapidly absorbed after oral administration and it presents a Cmax, tmax and AUC of approximately 35 ng/ml, 1-2 hour and 953 mg.h/ml respectively.
The cumulative excretion of ibrutinib in urine is of about 7.8% of the administered dose and most of this excretion is found during the first 24 hours after administration. In feces, the cumulative excretion accounts for 80% of the administered dose and the excretion occurs within 48 hours of the initial administration. The total excretion of ibrutinib during the first 168 hours after initial administration accounts for 88.5% of the administered dose.
The volume of distribution at steady-state of ibrutinib is in approximately 10,000 L.
In patients with normal renal function, the clearance rate is in the range of 112-159 ml/min.

Metabolism Metabolites

Three metabolic pathways have been identified according to the possible metabolites. These pathways are the hydroxylation of the phenyl group (M35), the opening of the piperidine with a reduction of the primary alcohol (M34) and the oxidation to a carboxylic acid and epoxidation of the ethylene followed by a hydrolysis to the formation of dihydrodiol (PCI-45227). The latter metabolite presents also 15 times lower inhibitory activity against BTK. The metabolism of ibrutinib is mainly performed by CYP3A5 and CYP3A4. and in a minor extent it is seen to be performed by CYP2D6.
Since 2014, Ibrutinib has been available as a new drug for the treatment of leukemic diseases. Ibrutinib (Imbruvica) is metabolized in the liver mainly by the isoenzyme CYP3A4 and to a minor extent by CYP2D6. Simultaneous application of Imbruvica and consumption of foods containing secondary metabolites strongly inhibiting the CYP3A4 isoform, could significantly influence the toxicity of this drug. This article references the respective foods.

Wikipedia

Ibrutinib

Drug Warnings

Fatal and non-fatal infections have occurred with IMBRUVICA therapy. Grade 3 or greater infections occurred in 14% to 26% of patients. Cases of progressive multifocal leukoencephalopathy (PML) have occurred in patients treated with IMBRUVICA. Monitor patients for fever and infections and evaluate promptly.
Fatal bleeding events have occurred in patients treated with IMBRUVICA. Grade 3 or higher bleeding events (subdural hematoma, gastrointestinal bleeding, hematuria and post procedural hemorrhage) have occurred in up to 6% of patients. Bleeding events of any grade, including bruising and petechiae, occurred in approximately half of patients treated with IMBRUVICA. The mechanism for the bleeding events is not well understood. IMBRUVICA may increase the risk of hemorrhage in patients receiving antiplatelet or anticoagulant therapies. Consider the benefit-risk of withholding IMBRUVICA for at least 3 to 7 days pre and post-surgery depending upon the type of surgery and the risk of bleeding.
Treatment-emergent Grade 3 or 4 cytopenias including neutropenia (range, 19 to 29%), thrombocytopenia (range, 5 to 17%), and anemia (range, 0 to 9%) occurred in patients treated with IMBRUVICA. Monitor complete blood counts monthly.
Atrial fibrillation and atrial flutter (range, 6 to 9%) have occurred in patients treated with IMBRUVICA, particularly in patients with cardiac risk factors, acute infections, and a previous history of atrial fibrillation. Periodically monitor patients clinically for atrial fibrillation. Patients who develop arrhythmic symptoms (e.g., palpitations, lightheadedness) or new onset dyspnea should have an ECG performed. If atrial fibrillation persists, consider the risks and benefits of IMBRUVICA treatment and dose modification.
For more Drug Warnings (Complete) data for IBRUTINIB (8 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of ibrutinib is of approximately 4-6 hours.

Use Classification

Human drugs -> Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly sealed in cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Recommended storage temperature: Store at -20 °C.

Dates

Last modified: 08-15-2023
1: Molica S. The emerging role of ibrutinib in the treatment of chronic lymphocytic leukemia. Expert Rev Hematol. 2013 Oct;6(5):543-6. doi: 10.1586/17474086.2013.831324. Epub 2013 Oct 2. PubMed PMID: 24083545.
2: Rushworth SA, MacEwan DJ, Bowles KM. Ibrutinib in relapsed chronic lymphocytic leukemia. N Engl J Med. 2013 Sep 26;369(13):1277-8. doi: 10.1056/NEJMc1309710#SA2. PubMed PMID: 24066760.
3: Neffendorf JE, Gout I, Hildebrand GD. Ibrutinib in relapsed chronic lymphocytic leukemia. N Engl J Med. 2013 Sep 26;369(13):1277. doi: 10.1056/NEJMc1309710#SA1. PubMed PMID: 24066759.
4: Byrd JC, O'Brien S, James DF. Ibrutinib in relapsed chronic lymphocytic leukemia. N Engl J Med. 2013 Sep 26;369(13):1278-9. doi: 10.1056/NEJMc1309710. PubMed PMID: 24066758.
5: Cinar M, Hamedani F, Mo Z, Cinar B, Amin HM, Alkan S. Bruton tyrosine kinase is commonly overexpressed in mantle cell lymphoma and its attenuation by Ibrutinib induces apoptosis. Leuk Res. 2013 Oct;37(10):1271-7. doi: 10.1016/j.leukres.2013.07.028. Epub 2013 Aug 17. PubMed PMID: 23962569.
6: Akinleye A, Chen Y, Mukhi N, Song Y, Liu D. Ibrutinib and novel BTK inhibitors in clinical development. J Hematol Oncol. 2013 Aug 19;6:59. doi: 10.1186/1756-8722-6-59. PubMed PMID: 23958373; PubMed Central PMCID: PMC3751776.
7: Chang BY, Francesco M, De Rooij MF, Magadala P, Steggerda SM, Huang MM, Kuil A, Herman SE, Chang S, Pals ST, Wilson W, Wiestner A, Spaargaren M, Buggy JJ, Elias L. Egress of CD19(+)CD5(+) cells into peripheral blood following treatment with the Bruton tyrosine kinase inhibitor ibrutinib in mantle cell lymphoma patients. Blood. 2013 Oct 3;122(14):2412-24. doi: 10.1182/blood-2013-02-482125. Epub 2013 Aug 12. PubMed PMID: 23940282; PubMed Central PMCID: PMC3790509.
8: Jain N, O'Brien S. Ibrutinib (PCI-32765) in chronic lymphocytic leukemia. Hematol Oncol Clin North Am. 2013 Aug;27(4):851-60, x. doi: 10.1016/j.hoc.2013.01.006. PubMed PMID: 23915749.
9: Dubovsky JA, Beckwith KA, Natarajan G, Woyach JA, Jaglowski S, Zhong Y, Hessler JD, Liu TM, Chang BY, Larkin KM, Stefanovski MR, Chappell DL, Frissora FW, Smith LL, Smucker KA, Flynn JM, Jones JA, Andritsos LA, Maddocks K, Lehman AM, Furman R, Sharman J, Mishra A, Caligiuri MA, Satoskar AR, Buggy JJ, Muthusamy N, Johnson AJ, Byrd JC. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes. Blood. 2013 Oct 10;122(15):2539-49. doi: 10.1182/blood-2013-06-507947. Epub 2013 Jul 25. PubMed PMID: 23886836; PubMed Central PMCID: PMC3795457.
10: Byrd JC, Furman RR, Coutre SE, Flinn IW, Burger JA, Blum KA, Grant B, Sharman JP, Coleman M, Wierda WG, Jones JA, Zhao W, Heerema NA, Johnson AJ, Sukbuntherng J, Chang BY, Clow F, Hedrick E, Buggy JJ, James DF, O'Brien S. Targeting BTK with ibrutinib in relapsed chronic lymphocytic leukemia. N Engl J Med. 2013 Jul 4;369(1):32-42. doi: 10.1056/NEJMoa1215637. Epub 2013 Jun 19. PubMed PMID: 23782158; PubMed Central PMCID: PMC3772525.

Explore Compound Types